Cas no 2137648-69-0 (2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine)
![2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/2137648-69-0x500.png)
2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2137648-69-0
- 2-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine
- EN300-693965
- 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine
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- インチ: 1S/C8H16N2/c9-6-5-8-3-1-7(10-8)2-4-8/h7,10H,1-6,9H2
- InChIKey: MTUYCSAOAQPPGI-UHFFFAOYSA-N
- SMILES: N1C2CCC1(CCN)CC2
計算された属性
- 精确分子量: 140.131348519g/mol
- 同位素质量: 140.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 125
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- XLogP3: 0.1
2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-693965-10.0g |
2-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine |
2137648-69-0 | 10.0g |
$5221.0 | 2023-03-10 | ||
Enamine | EN300-693965-5.0g |
2-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine |
2137648-69-0 | 5.0g |
$3520.0 | 2023-03-10 | ||
Enamine | EN300-693965-2.5g |
2-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine |
2137648-69-0 | 2.5g |
$2379.0 | 2023-03-10 | ||
Enamine | EN300-693965-1.0g |
2-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine |
2137648-69-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-693965-0.5g |
2-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine |
2137648-69-0 | 0.5g |
$1165.0 | 2023-03-10 | ||
Enamine | EN300-693965-0.1g |
2-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine |
2137648-69-0 | 0.1g |
$1068.0 | 2023-03-10 | ||
Enamine | EN300-693965-0.05g |
2-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine |
2137648-69-0 | 0.05g |
$1020.0 | 2023-03-10 | ||
Enamine | EN300-693965-0.25g |
2-{7-azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine |
2137648-69-0 | 0.25g |
$1117.0 | 2023-03-10 |
2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amineに関する追加情報
Comprehensive Overview of 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine (CAS No. 2137648-69-0): Structure, Applications, and Research Insights
The compound 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine (CAS No. 2137648-69-0) is a structurally unique bicyclic amine derivative that has garnered significant attention in pharmaceutical and chemical research. Its azabicyclo[2.2.1]heptane core, combined with an ethylamine side chain, offers versatile reactivity, making it a valuable intermediate for drug discovery and material science. Researchers often explore its potential in modulating biological targets, particularly in central nervous system (CNS) therapeutics and enzyme inhibition studies.
In recent years, the demand for novel heterocyclic compounds like 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine has surged due to their applications in precision medicine and bioconjugation. The compound's rigid bicyclic framework enhances binding affinity to receptors, a feature highly sought after in GPCR-targeted drug design. Its CAS No. 2137648-69-0 is frequently searched in databases such as PubChem and Reaxys, reflecting its relevance in high-throughput screening and medicinal chemistry workflows.
Synthetic routes to 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine often involve ring-closing metathesis or reductive amination strategies. The compound's stability under physiological conditions makes it suitable for proteolysis-targeting chimera (PROTAC) development, a hot topic in targeted protein degradation research. Additionally, its amine functionality allows for further derivatization, enabling the creation of fluorescent probes or biocompatible polymers.
From an industrial perspective, CAS No. 2137648-69-0 is often discussed in the context of green chemistry and atom economy. Researchers are optimizing its synthesis to minimize waste, aligning with the sustainable development goals (SDGs). The compound's role in catalysis and ligand design is another area of exploration, particularly in asymmetric synthesis and metal-organic frameworks (MOFs).
Safety and handling of 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine follow standard laboratory protocols. While not classified as hazardous, proper personal protective equipment (PPE) is recommended during manipulation. Its physicochemical properties, such as solubility in polar solvents and melting point, are critical for formulation scientists working on drug delivery systems.
Future directions for this compound include its integration into AI-driven drug discovery platforms, where its molecular descriptors can train machine learning models. The rise of digital chemistry tools has further accelerated studies on CAS No. 2137648-69-0, with virtual screening libraries increasingly incorporating its derivatives. As the scientific community prioritizes fragment-based drug design, this bicyclic amine's role is expected to expand.
In summary, 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-amine represents a multifaceted building block with broad applicability. Its CAS No. 2137648-69-0 serves as a gateway to innovations in therapeutic development and material engineering, resonating with contemporary trends in translational research and interdisciplinary science.
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